[Bis(trifluoroacetoxy)iodo]benzene

Catalog No.
S575851
CAS No.
2712-78-9
M.F
C10H5F6IO4
M. Wt
430.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Bis(trifluoroacetoxy)iodo]benzene

CAS Number

2712-78-9

Product Name

[Bis(trifluoroacetoxy)iodo]benzene

IUPAC Name

[phenyl-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate

Molecular Formula

C10H5F6IO4

Molecular Weight

430.04 g/mol

InChI

InChI=1S/C10H5F6IO4/c11-9(12,13)7(18)20-17(6-4-2-1-3-5-6)21-8(19)10(14,15)16/h1-5H

InChI Key

PEZNEXFPRSOYPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Synonyms

BTIB; Bis(trifluoroacetato)(phenyl)iodine; Bis(trifluoroacetato)phenyl iodide; Bis(trifluoroacetoxy)iodobenzene; Bis(trifluoroacetoxy)iodobenzne; I,I-Bis(trifluoroacetoxy)iodobenzene; Iodobenzene bis(trifluoroacetate); Iodobenzene di(trifluoroacetate

Canonical SMILES

C1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

The exact mass of the compound [Bis(trifluoroacetoxy)iodo]benzene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

[Bis(trifluoroacetoxy)iodo]benzene (PIFA), CAS 2712-78-9, is a highly electrophilic, non-metallic hypervalent iodine(III) oxidant. Characterized by its two strongly electron-withdrawing trifluoroacetate ligands, PIFA exhibits a significantly higher oxidation potential than its acetate analog, PIDA [1]. In industrial and advanced laboratory settings, PIFA is procured primarily to replace highly toxic heavy-metal oxidants, such as thallium(III) and lead(IV) salts, in complex oxidative couplings and dearomatizations [2]. Unlike polymeric iodosylarenes, PIFA is monomeric and highly soluble in standard organic solvents like acetonitrile and dichloromethane, facilitating homogeneous reaction conditions and seamless integration into scalable manufacturing workflows [1].

Procurement substitution of PIFA with cheaper iodine(III) analogs or traditional metal oxidants frequently results in process failure. While (diacetoxyiodo)benzene (PIDA) is a common in-class alternative, its lower electrophilicity often leads to incomplete reactions or requires harsh Lewis acid additives to drive electron-deficient couplings [1]. Conversely, substituting PIFA with iodosylbenzene (PhIO) introduces severe handling issues; PhIO is a polymeric solid that is insoluble in most organic solvents, making precise stoichiometric control and continuous-flow processing nearly impossible [2]. Furthermore, while thallium(III) trifluoroacetate mimics PIFA's reactivity in phenolic couplings, its extreme toxicity incurs prohibitive regulatory and hazardous waste disposal costs, making PIFA the strict commercial preference for benign, high-yield oxidations [3].

Electrophilic Reactivity in Heterocycle Functionalization

In the direct oxidation of 2-(trimethylsilyl)methylpyridine, the choice of hypervalent iodine reagent strictly dictates the reaction outcome. Utilizing PIFA results in a rapid, quantitative conversion to the trifluoroacetoxylated product at room temperature. In contrast, the less electrophilic PIDA yields only 20% of the corresponding acetoxylated product, even in the presence of fluoride additives [1].

Evidence DimensionProduct Yield (Oxidation of alkylpyridine derivative)
Target Compound Data100% yield (quantitative conversion)
Comparator Or Baseline20% yield (using PIDA)
Quantified Difference5-fold increase in yield
ConditionsRoom temperature, equimolar oxidant

Justifies the procurement of PIFA for functionalizing deactivated or electron-deficient substrates where weaker iodine(III) oxidants fail.

Heavy Metal Replacement in Alkaloid Skeleton Synthesis

PIFA serves as a direct, non-toxic synthetic equivalent to heavily regulated metal oxidants in oxidative phenolic couplings. During the synthesis of the galanthamine skeleton, PIFA achieved a 40% yield of the coupled adduct. In comparison, the highly toxic thallium(III) trifluoroacetate (Tl(TFA)3) provided only a 23% yield under similar oxidative coupling conditions [1].

Evidence DimensionCoupling Yield and Reagent Toxicity
Target Compound Data40% yield (Non-toxic hypervalent iodine)
Comparator Or Baseline23% yield (Highly toxic Tl(TFA)3)
Quantified Difference17% absolute yield improvement with elimination of heavy metal waste
ConditionsOxidative phenolic coupling for galanthamine precursors

Eliminates the severe regulatory burdens and disposal costs associated with thallium reagents while simultaneously improving product yield.

Reaction Pathway Selectivity in Multi-Electron Oxidations

PIFA possesses the necessary oxidation potential to drive complex, multi-electron coupling sequences that are inaccessible to standard iodine(III) reagents. In the synthesis of fused diporphyrin arrays, PIFA successfully mediates the formation of triply linked diporphyrins with yields up to 90%. When PIDA is substituted under identical conditions, the reaction stalls, yielding only singly linked diporphyrins as the major product [1].

Evidence DimensionProduct Selectivity and Yield
Target Compound DataUp to 90% yield of triply linked diporphyrins
Comparator Or Baseline0% triply linked (PIDA yields only singly linked products)
Quantified DifferenceComplete shift in reaction pathway and product class
ConditionsMeso-meso linked Zn(II) porphyrin oxidation

Proves PIFA is mandatory for advanced material syntheses requiring high-potential oxidants to achieve fully fused molecular architectures.

Solubility and Process Homogeneity

Unlike iodosylbenzene (PhIO), which exists as an insoluble polymeric network in standard organic media, PIFA is a monomeric compound with high solubility in solvents such as acetonitrile, dichloromethane, and trifluoroethanol [1]. This solubility allows PIFA to be utilized in homogeneous low-temperature reactions and continuous-flow systems, whereas PhIO requires suspension handling or harsh conditions to break its polymeric structure [2].

Evidence DimensionSolubility in Organic Solvents
Target Compound DataHighly soluble (monomeric)
Comparator Or BaselineInsoluble (polymeric PhIO)
Quantified DifferenceEnables homogeneous vs. heterogeneous processing
ConditionsStandard organic solvents (DCM, MeCN) at room temperature

Critical for manufacturing workflows that require precise stoichiometric dosing and reproducible reaction kinetics.

Pharmaceutical Precursor Synthesis (Phenolic Couplings)

PIFA is the reagent of choice for oxidative phenolic dearomatization and coupling in the synthesis of complex alkaloids, such as galanthamine and morphine derivatives. It directly replaces highly toxic thallium(III) and lead(IV) oxidants, ensuring compliance with strict pharmaceutical manufacturing regulations regarding heavy metal impurities while maintaining or exceeding process yields [1].

Functionalization of Electron-Deficient Heterocycles

In cases where generic iodine(III) reagents like PIDA fail to activate substrates, PIFA provides the necessary electrophilicity. It is specifically procured for the direct trifluoroacetoxylation or oxidation of deactivated alkylpyridines, quinolines, and other electron-deficient systems where weaker oxidants stall or require prohibitive Lewis acid loadings [2].

Advanced Organic Materials and Fused Aromatics

For the synthesis of highly conjugated organic materials, such as fused porphyrin arrays used in molecular electronics, PIFA uniquely drives multi-electron oxidative couplings. Its high oxidation potential forces the formation of triply linked structures that cannot be achieved using standard acetate-based hypervalent iodine reagents [3].

XLogP3

5

UNII

659SFV27XS

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2712-78-9

Wikipedia

[bis(trifluoroacetoxy)iodo]benzene

Dates

Last modified: 08-15-2023

Explore Compound Types